molecular formula C22H15F2NO5S2 B11394187 5-[(2-Fluorobenzyl)sulfonyl]-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole

5-[(2-Fluorobenzyl)sulfonyl]-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole

Cat. No.: B11394187
M. Wt: 475.5 g/mol
InChI Key: CIMCKIQLVFYXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Fluorobenzyl)sulfonyl]-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes fluorinated benzyl and phenyl groups, as well as sulfonyl and oxazole functionalities, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorobenzyl)sulfonyl]-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of sulfonyl groups: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Fluorination: Introduction of fluorine atoms using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorobenzyl)sulfonyl]-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorobenzyl)sulfonyl]-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes through binding to active sites.

    Receptors: Modulation of receptor activity by binding to receptor sites.

    Pathways: Influence on biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazole
  • 5-[(2-Methylbenzyl)sulfonyl]-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazole

Uniqueness

5-[(2-Fluorobenzyl)sulfonyl]-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased stability, lipophilicity, and potential biological activity. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C22H15F2NO5S2

Molecular Weight

475.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-[(2-fluorophenyl)methylsulfonyl]-1,3-oxazole

InChI

InChI=1S/C22H15F2NO5S2/c23-17-12-10-15(11-13-17)20-25-21(32(28,29)18-7-2-1-3-8-18)22(30-20)31(26,27)14-16-6-4-5-9-19(16)24/h1-13H,14H2

InChI Key

CIMCKIQLVFYXTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.